Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-
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Overview
Description
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core with a methoxy group at the 4-position and a thiazolidinyl-pentyl-oxy substituent at the 2-position, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid . For the specific synthesis of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)-, a multi-step process is required:
Formation of the Quinoline Core: The initial step involves the formation of the quinoline core through the Skraup synthesis.
Thiazolidinyl-Pentyl-Oxy Substitution: The final step involves the introduction of the thiazolidinyl-pentyl-oxy substituent at the 2-position. This can be accomplished through nucleophilic substitution reactions using appropriate thiazolidinyl and pentyl-oxy precursors.
Industrial Production Methods
Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinaldine (2-methylquinoline): A methyl derivative of quinoline with bioactive properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: A natural product with a quinoline structure used in cancer therapy.
Uniqueness
Quinoline, 4-methoxy-2-((5-(2-thiazolidinyl)pentyl)oxy)- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of a methoxy group and a thiazolidinyl-pentyl-oxy substituent differentiates it from other quinoline derivatives and enhances its pharmacological profile .
Properties
CAS No. |
41288-23-7 |
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Molecular Formula |
C18H24N2O2S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3-[5-(4-methoxyquinolin-2-yl)oxypentyl]-1,3-thiazolidine |
InChI |
InChI=1S/C18H24N2O2S/c1-21-17-13-18(19-16-8-4-3-7-15(16)17)22-11-6-2-5-9-20-10-12-23-14-20/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3 |
InChI Key |
KDVLRIYIQASACC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)OCCCCCN3CCSC3 |
Origin of Product |
United States |
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